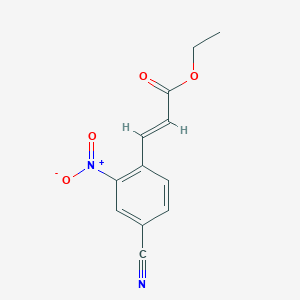

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is an organic compound characterized by the presence of a cyano group, a nitro group, and an ethyl ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate typically involves a multi-step process. One common method starts with the nitration of 4-cyanobenzaldehyde to introduce the nitro group. This is followed by a Knoevenagel condensation reaction with ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Substitution: The ethyl ester moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Acidic or basic hydrolysis.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Amino derivatives: from the reduction of the nitro group.

Carboxylic acids: from the hydrolysis of the cyano group.

Substituted esters: from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The molecular formula of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is C12H10N2O4, with a molecular weight of 246.22 g/mol. The compound can be synthesized through a Knoevenagel condensation reaction , involving ethyl cyanoacetate and 4-nitrobenzaldehyde in the presence of a base such as piperidine under reflux conditions. This method is favored for its efficiency in producing high yields of the desired product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in medicinal chemistry:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism behind its antimicrobial action may involve interaction with microbial enzymes or cellular components, although specific pathways require further elucidation.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship studies highlight the significance of the cyano and nitro groups in enhancing anticancer activity:

| Cell Line | Inhibition Concentration (IC50) | Mechanism |

|---|---|---|

| A549 | 36 µM | Enzyme inhibition |

| HepG2 | Not specified | Cell cycle arrest |

The biological effects are attributed to its ability to interact with specific molecular targets, where the cyano group may act as a competitive inhibitor by binding to the active site of relevant enzymes.

Industrial Applications

In addition to its biological implications, this compound has potential industrial applications:

- Specialty Chemicals : It can serve as a building block for synthesizing more complex organic molecules.

- Material Science : The compound's unique properties may be exploited in developing specialty materials with tailored characteristics.

Case Studies

- Anticancer Evaluation : A study published in PMC reported promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, thus supporting its application in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting cellular pathways.

Comparación Con Compuestos Similares

- Ethyl 3-(4-cyano-2-nitrophenyl)propanoate

- Methyl 3-(4-cyano-2-nitrophenyl)acrylate

- Ethyl 3-(4-cyano-2-nitrophenyl)butanoate

Comparison: (E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications.

Actividad Biológica

(E)-Ethyl 3-(4-cyano-2-nitrophenyl)acrylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, cytotoxicity against cancer cell lines, and potential therapeutic applications.

This compound has the following chemical structure:

- Molecular Formula : C12H10N2O3

- Molecular Weight : 230.22 g/mol

The compound features a cyano group and a nitro group, which are essential for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. It is hypothesized to act as a competitive inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding. This inhibition can lead to significant alterations in metabolic pathways, making it a candidate for therapeutic applications.

Enzyme Inhibition Studies

Research indicates that this compound shows promise in inhibiting specific enzymes involved in cancer progression. For instance, studies have demonstrated its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound exhibited an IC50 value in the low micromolar range against CDK2, highlighting its potential as an anticancer agent .

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant growth inhibition across several types of cancer cells:

| Cell Line | GI % Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 71.8 | 11.70 |

| NCI-H460 (Lung) | 66.12 | 19.92 |

| ACHN (Renal) | 66.02 | Not specified |

| RFX 393 (Renal) | 84.17 | Not specified |

The compound was particularly effective against renal carcinoma cell lines, suggesting a targeted action that could be exploited in therapeutic settings .

Case Studies

- In Vitro Studies : A study investigated the effect of this compound on RFX 393 cells, revealing that treatment led to significant cell cycle arrest in the G0–G1 phase and induced apoptosis. This was evidenced by increased cell populations in the G0–G1 phase from 57.08% in control to over 80% in treated groups .

- Structure-Activity Relationship (SAR) : Further investigations into SAR indicated that modifications to the nitro and cyano groups could enhance the compound's potency against specific cancer targets. For example, replacing the nitro group with an amino group resulted in altered inhibitory profiles against CDK2 and TRKA .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-cyano-2-nitrophenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)6-5-10-4-3-9(8-13)7-11(10)14(16)17/h3-7H,2H2,1H3/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFKQJPKYJSLNX-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.